![molecular formula C20H24N6O3 B6436854 3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2549025-33-2](/img/structure/B6436854.png)
3-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Description
DMTMM is an organic triazine derivative that is commonly used for the activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry, and DMTMM is one reagent used for that reaction .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular formula of DMTMM is C10H17ClN4O3, and its molar mass is 276.72 g/mol .Chemical Reactions Analysis
DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides, in addition to amides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis
DMTMM is a solid at 20°C and should be stored at temperatures below 0°C . It is hygroscopic and heat sensitive .Mechanism of Action
Target of Action
Similar compounds are known to target carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound operates through a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N -methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound mediates amidation reactions in alcohol and aqueous solutions . This process involves the condensation of carboxylic acids and amines to form corresponding amides . It can also facilitate the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
It’s known that the reactions proceed under atmospheric conditions without drying of the solvent . This suggests that the compound may have good solubility and could potentially be absorbed and distributed in the body effectively.
Result of Action
The compound mediates the formation of amides and esters from carboxylic acids . These reactions are fundamental in organic chemistry and biochemistry, playing a crucial role in the synthesis of proteins and other biological molecules.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is known to operate under atmospheric conditions . Furthermore, the compound is stable and should be stored in a dry place, protected from light, at temperatures less than or equal to -20°C .
Safety and Hazards
properties
IUPAC Name |
3-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-21-16-7-5-4-6-15(16)17(27)26(13)12-14-8-10-25(11-9-14)18-22-19(28-2)24-20(23-18)29-3/h4-7,14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKBSAXENKGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC(=NC(=N4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one |
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